

¹H and ¹³C NMR spectral data of 1,2,4-trimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2,4-Trimethyl-5-nitrobenzene

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of **1,2,4-Trimethyl-5-nitrobenzene**

Introduction

1,2,4-Trimethyl-5-nitrobenzene, also known as 5-nitropseudocumene, is an important intermediate in the synthesis of various organic compounds.[1][2] The precise structural elucidation of such molecules is paramount for ensuring the integrity of subsequent research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for determining the molecular structure of organic compounds in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of **1,2,4-trimethyl-5-nitrobenzene**, offering researchers, scientists, and drug development professionals a detailed interpretation of its spectral features, grounded in fundamental principles of NMR theory.

Molecular Structure and Spectroscopic Predictions

The structure of **1,2,4-trimethyl-5-nitrobenzene** features a benzene ring substituted with three methyl groups and one nitro group.[1] The substitution pattern (1,2,4-trimethyl and 5-nitro) dictates the molecule's symmetry, which in turn determines the number of unique signals observed in its NMR spectra.

A thorough examination of the molecular structure reveals a lack of symmetry. Consequently, all protons and carbon atoms are chemically non-equivalent. This leads to the expectation of:

- ^1H NMR Spectrum: Five distinct signals—two for the aromatic protons and three for the methyl group protons.
- ^{13}C NMR Spectrum: Nine distinct signals—six for the aromatic carbons and three for the methyl group carbons.

The electron-withdrawing nature of the nitro group and the electron-donating character of the methyl groups significantly influence the electronic environment of the nearby nuclei, leading to predictable variations in their chemical shifts.[\[3\]](#)[\[4\]](#)

Caption: Molecular structure of **1,2,4-trimethyl-5-nitrobenzene** with atom numbering.

^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis of chemical shifts, integration values, and signal multiplicities allows for the unambiguous assignment of each proton.

^1H NMR Data Summary

Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
1	7.85	Singlet	1H	H-6
2	7.05	Singlet	1H	H-3
3	2.50	Singlet	3H	CH ₃ at C-4
4	2.35	Singlet	3H	CH ₃ at C-2
5	2.25	Singlet	3H	CH ₃ at C-1

Note: Data is typically acquired in CDCl_3 . Chemical shifts are referenced to TMS ($\delta = 0.00$ ppm). The exact chemical shifts can vary slightly depending on the solvent and concentration.

Detailed Spectral Interpretation

Aromatic Protons (H-3 and H-6):

- The two signals at 7.85 ppm and 7.05 ppm correspond to the two aromatic protons. Their downfield position is characteristic of protons attached to a benzene ring.^[5]
- The signal at 7.85 ppm (H-6) is significantly deshielded. This is due to its position ortho to the strongly electron-withdrawing nitro group (-NO₂). The nitro group's inductive and resonance effects withdraw electron density from this position, reducing shielding and shifting the signal downfield.
- The signal at 7.05 ppm (H-3) is relatively upfield compared to H-6. This proton is situated between two electron-donating methyl groups, which increase the electron density at this position, causing greater shielding.
- Both aromatic signals appear as singlets because they lack adjacent protons for spin-spin coupling.

Methyl Protons (C1-CH₃, C2-CH₃, C4-CH₃):

- The three upfield singlets at 2.50, 2.35, and 2.25 ppm, each integrating to 3 protons, are assigned to the three methyl groups.
- The signal at 2.50 ppm is assigned to the methyl group at C-4. This methyl group is para to one methyl group and ortho to another methyl group and the nitro group, leading to its specific electronic environment.
- The signals at 2.35 ppm and 2.25 ppm are assigned to the methyl groups at C-2 and C-1, respectively. Their chemical shifts are very similar, reflecting their positions on the ring relative to the other substituents. Precise assignment may require advanced 2D NMR techniques like NOESY, but this ordering is based on the general electronic effects of the substituents.
- All three methyl signals are singlets as there are no protons on the adjacent carbon atoms.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their electronic environments. As predicted, nine distinct signals are observed.

¹³C NMR Data Summary

Chemical Shift (δ , ppm)	Assignment	Rationale
148.5	C-5	Attached to the electron-withdrawing NO ₂ group (ipso-carbon)
145.0	C-2	Substituted with a methyl group, deshielded by proximity to other substituents
135.8	C-4	Substituted with a methyl group
134.2	C-1	Substituted with a methyl group
131.5	C-6	Aromatic CH, deshielded by the adjacent NO ₂ group
125.0	C-3	Aromatic CH
20.5	C2-CH ₃	Methyl carbon
19.8	C4-CH ₃	Methyl carbon
19.2	C1-CH ₃	Methyl carbon

Note: Data is typically acquired in CDCl₃ with proton decoupling. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Detailed Spectral Interpretation

Aromatic Carbons (C-1 to C-6):

- The six signals between 125.0 and 148.5 ppm correspond to the aromatic carbons.
- The most downfield signal at 148.5 ppm is assigned to C-5, the carbon directly attached to the nitro group. The strong electron-withdrawing effect of the nitro group causes significant deshielding of this ipso-carbon.[3]

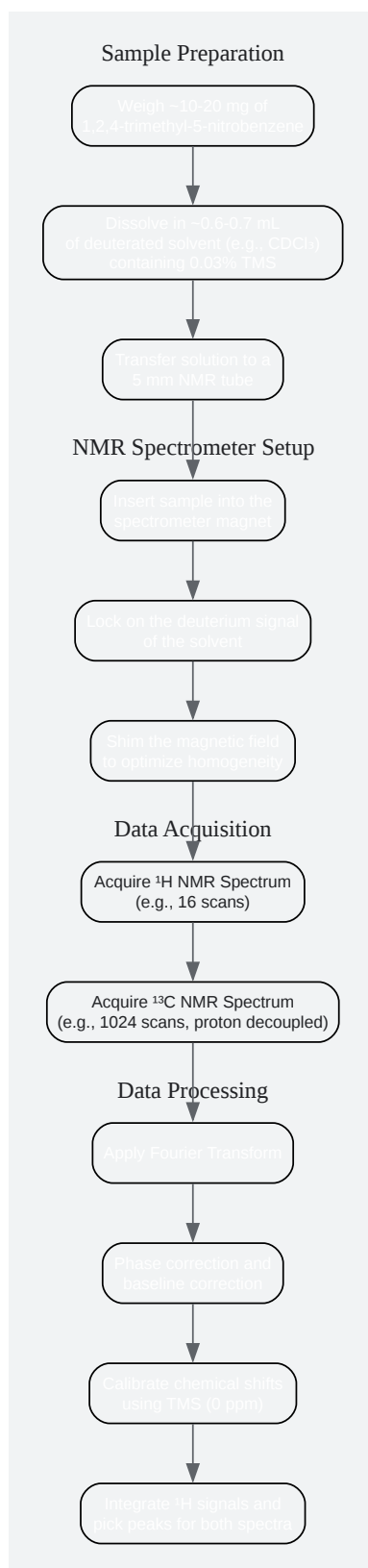
- The signals at 145.0 ppm, 135.8 ppm, and 134.2 ppm are assigned to the other quaternary carbons, C-2, C-4, and C-1, respectively. These carbons are substituted with methyl groups, and their chemical shifts are influenced by the overall substitution pattern.
- The signal at 131.5 ppm is assigned to C-6. This carbon is bonded to a proton and is adjacent to the nitro group, resulting in a downfield shift compared to C-3.
- The most upfield of the aromatic signals, at 125.0 ppm, is assigned to C-3. This carbon is also bonded to a proton but is flanked by two methyl-substituted carbons, leading to a more shielded environment.

Methyl Carbons (C1-CH₃, C2-CH₃, C4-CH₃):

- The three signals in the high-field region at 20.5, 19.8, and 19.2 ppm are attributed to the three methyl carbons. These chemical shifts are typical for methyl groups attached to an aromatic ring. The slight differences in their chemical shifts are due to the different electronic environments created by the substitution pattern on the benzene ring.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra. The following workflow outlines the key steps for the analysis of **1,2,4-trimethyl-5-nitrobenzene**.



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Caption: Standard experimental workflow for NMR analysis.

Step-by-Step Methodology

- Sample Preparation:
 - Accurately weigh approximately 15 mg of solid **1,2,4-trimethyl-5-nitrobenzene**.
 - Transfer the solid to a clean, dry vial.
 - Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3), containing tetramethylsilane (TMS) as an internal standard.
 - Ensure the sample is fully dissolved, using gentle vortexing if necessary.
 - Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
- Instrumental Setup and Calibration:
 - Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
 - Optimize the magnetic field homogeneity by shimming, which involves adjusting the current in the shim coils to achieve sharp, symmetrical peaks.
- ^1H NMR Spectrum Acquisition:
 - Load standard proton acquisition parameters. A typical experiment on a 400 MHz spectrometer would involve:
 - A 30-45 degree pulse angle.
 - A relaxation delay of 1-2 seconds.
 - Acquisition of 16 to 32 scans for a good signal-to-noise ratio.
- ^{13}C NMR Spectrum Acquisition:

- Load standard carbon acquisition parameters with proton decoupling. For a 100 MHz spectrometer (corresponding to a 400 MHz proton frequency):
 - A 30-45 degree pulse angle.
 - A relaxation delay of 2 seconds.
 - Acquisition of 512 to 2048 scans, as the ^{13}C isotope has a low natural abundance.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.
 - Perform phase and baseline corrections to ensure accurate peak shapes and integration.
 - Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
 - Integrate the signals in the ^1H spectrum and perform peak picking for both ^1H and ^{13}C spectra to determine their precise chemical shifts.

Conclusion

The comprehensive analysis of the ^1H and ^{13}C NMR spectra of **1,2,4-trimethyl-5-nitrobenzene** provides an unequivocal confirmation of its molecular structure. The number of signals, their chemical shifts, multiplicities, and integration values are all in complete agreement with the predicted spectrum for the assigned structure. The distinct downfield shift of the proton and carbon nuclei ortho and ipso to the nitro group, respectively, serves as a key spectroscopic signature. This guide provides a robust framework for the structural verification of this compound and serves as a practical reference for researchers in the field of organic chemistry and drug development.

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- To cite this document: BenchChem. [1H and 13C NMR spectral data of 1,2,4-trimethyl-5-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166894#1h-and-13c-nmr-spectral-data-of-1-2-4-trimethyl-5-nitrobenzene]

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